Welcome to the BenchChem Online Store!
molecular formula C5H8O3 B3044194 Ethyl Pyruvate-3,3,3-d3 CAS No. 66966-38-9

Ethyl Pyruvate-3,3,3-d3

Cat. No. B3044194
M. Wt: 119.13 g/mol
InChI Key: XXRCUYVCPSWGCC-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05424311

Procedure details

2,3-Diamino-6-methylpyridine (3.0 g, 0.024 mol) and 3.2 ml (0.028 mol) of ethyl pyruvate were heated under reflux in 100 ml of 1,2-dimethoxyethane for 4 h. The resulting precipitate (3.9 g) of 3,6-dimethyl-1,4,5-triazanaphthalen-2(1H)-one was filtered off with suction, dried and used directly for the hydrogenation. A reaction analogous to that described for Example 1 resulted in 2.27 g (58%) of the desired compound of melting point 203°-205° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1.[C:10](OCC)(=[O:14])[C:11]([CH3:13])=O>COCCOC>[CH3:13][CH:11]1[NH:1][C:2]2[C:7](=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=2)[NH:8][C:10]1=[O:14]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=NC(=CC=C1N)C
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C(=O)C)(=O)OCC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate (3.9 g) of 3,6-dimethyl-1,4,5-triazanaphthalen-2(1H)-one was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
A reaction analogous to

Outcomes

Product
Name
Type
product
Smiles
CC1C(NC2=CC=C(N=C2N1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.27 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.